molecular formula C17H23O5P B15088699 Methyl (4-methyl-2-oxo-2H-chromen-7-yl) hexylphosphonate

Methyl (4-methyl-2-oxo-2H-chromen-7-yl) hexylphosphonate

Cat. No.: B15088699
M. Wt: 338.3 g/mol
InChI Key: UDTZADITECBVLJ-UHFFFAOYSA-N
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Description

Methyl (4-methyl-2-oxo-2H-chromen-7-yl) hexylphosphonate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a phosphonate group attached to the coumarin moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-methyl-2-oxo-2H-chromen-7-yl) hexylphosphonate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction, separation, and purification.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-methyl-2-oxo-2H-chromen-7-yl) hexylphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl, leading to different coumarin derivatives.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce hydroxylated coumarins.

Scientific Research Applications

Methyl (4-methyl-2-oxo-2H-chromen-7-yl) hexylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (4-methyl-2-oxo-2H-chromen-7-yl) hexylphosphonate is not fully understood, but it is likely to involve interactions with specific molecular targets. The coumarin moiety may interact with enzymes or receptors, while the phosphonate group could influence the compound’s binding affinity and specificity. Further studies are needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-methyl-2-oxo-2H-chromen-7-yl) hexylphosphonate is unique due to the presence of the hexylphosphonate group, which is not commonly found in other coumarin derivatives. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H23O5P

Molecular Weight

338.3 g/mol

IUPAC Name

7-[hexyl(methoxy)phosphoryl]oxy-4-methylchromen-2-one

InChI

InChI=1S/C17H23O5P/c1-4-5-6-7-10-23(19,20-3)22-14-8-9-15-13(2)11-17(18)21-16(15)12-14/h8-9,11-12H,4-7,10H2,1-3H3

InChI Key

UDTZADITECBVLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCP(=O)(OC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C

Origin of Product

United States

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